molecular formula C12H10O2 B120660 4-Methyl-1-naphthoic acid CAS No. 4488-40-8

4-Methyl-1-naphthoic acid

Cat. No.: B120660
CAS No.: 4488-40-8
M. Wt: 186.21 g/mol
InChI Key: SIVYRLBDAPKADZ-UHFFFAOYSA-N
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Description

4-Methyl-1-naphthoic acid is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthoic acid, characterized by a methyl group attached to the fourth position of the naphthalene ring. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1-naphthoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylnaphthalene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical processes that optimize yield and cost-efficiency. These methods may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-1-naphthoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Naphthoic acid
  • 2-Methyl-1-naphthoic acid
  • 4-Methoxy-1-naphthoic acid

Comparison: 4-Methyl-1-naphthoic acid is unique due to the presence of a methyl group at the fourth position, which influences its chemical reactivity and physical properties. Compared to 1-naphthoic acid, it exhibits different substitution patterns and reactivity profiles. The presence of the methyl group can also affect its solubility and interaction with other molecules .

Properties

IUPAC Name

4-methylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVYRLBDAPKADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196329
Record name 1-Naphthalenecarboxylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4488-40-8
Record name 1-Naphthalenecarboxylic acid, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenecarboxylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1-naphthoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to 4-methyl-1-naphthoic acid when administered to rats?

A2: While not directly addressed in the provided research on azinomycin, a study investigating the metabolism of 1,4-dimethylnaphthalene in rats offers insights into the potential metabolic fate of this compound. [] The study identified this compound as a metabolite of 1,4-dimethylnaphthalene, suggesting that the compound can be generated through metabolic processes in vivo. [] This highlights the potential for this compound to be further metabolized within biological systems.

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